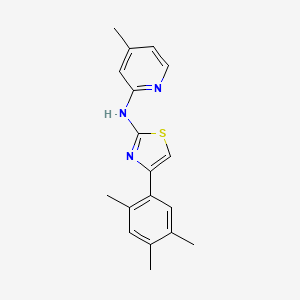

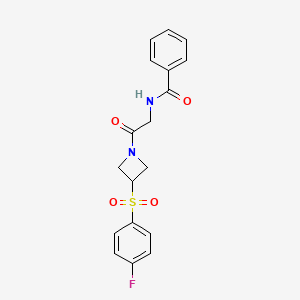

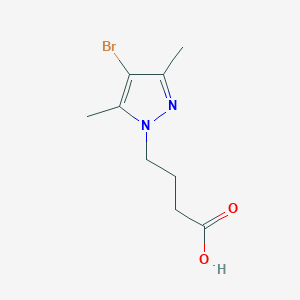

![molecular formula C20H16N2O3S B2918562 Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate CAS No. 361480-77-5](/img/structure/B2918562.png)

Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate” is a chemical compound with diverse applications in scientific research. It is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is of great interest due to their wide range of biological activities. The substituents on a particular position of the benzothiazole ring can greatly affect the biological outcomes .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can be complex. For instance, the synthesis of an azo dye ligand was achieved via a diazo-coupling reaction between a benzothiazole derivative and another compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Derivatives : A study by Gabriele et al. (2006) details the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, starting from compounds including 2-prop-2-ynyloxyphenols. The process involves tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, with a significant degree of stereoselectivity (Gabriele et al., 2006).

Novel Process for Anti-inflammatory Properties : Matson's 1990 study reveals a novel process for preparing a compound with anti-inflammatory properties, starting with 3-amino-5-methylisoxazole. This process involves several steps including rearrangement and methylation to obtain the anti-inflammatory compound (Matson, 1990).

Antioxidant Activity and Physicochemical Properties : Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities, comparing them to standard antioxidants. This includes analysis of their reducing power, free radical scavenging, metal chelating activity, and physicochemical properties (Yüksek et al., 2015).

Structural Elucidation and Quantum Chemical Studies : Şahin et al. (2015) conducted a study on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, exploring its molecular structure, vibrational frequencies, chemical shifts, and various chemical properties using density functional theory (Şahin et al., 2015).

Molecular Structure Analysis in Liquid-Crystalline Phase : Balagurusamy et al. (1997) describe the design and synthesis of monodendrons based on the AB3 building block methyl 3,4,5-trishydroxybenzoate. This study includes characterization of these compounds in different phases, including a novel thermotropic cubic liquid-crystalline phase (Balagurusamy et al., 1997).

Application in Material Science

Synthesis of AB Monomers for Modified PBO : Deming et al. (2015) report on the synthesis of intermediates and final products for use in material science, particularly in the modification of poly(p-phenylene benzobizoxazole) (PBO). This includes acylchloride, acylation, dehydration cyclization, and catalytic hydrogenation reduction reactions (Deming et al., 2015).

Chemical Constituents with Tuberculosis Inhibitory Effects : Deng et al. (2013) isolated new compounds from the roots of Ranunculus ternatus, one of which showed significant activity against tuberculosis. This highlights the potential medicinal application of these compounds in treating infectious diseases (Deng et al., 2013).

Molecular Structural Changes Under Pressure : Johnstone et al. (2010) studied methyl 2-(carbazol-9-yl)benzoate, which crystallizes with eight molecules in the unit (Z′ = 8). Under high pressure, it transforms to a Z′ = 2 structure, demonstrating the influence of environmental conditions on molecular structure (Johnstone et al., 2010).

Wirkmechanismus

Target of Action

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may interact with key proteins or enzymes in the bacterium to exert their effects.

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of M. tuberculosis.

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may inhibit the growth of M. tuberculosis at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-25-19(24)14-8-6-13(7-9-14)18(23)22-20-21-17-15-5-3-2-4-12(15)10-11-16(17)26-20/h2-9H,10-11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRPULWBPIXQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

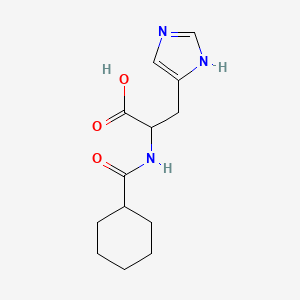

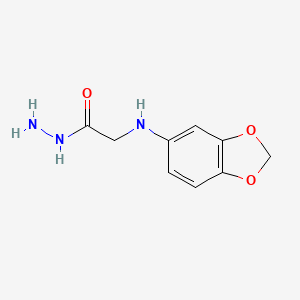

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)

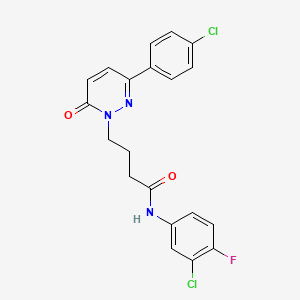

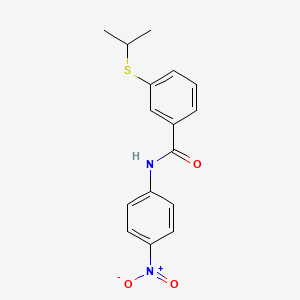

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)

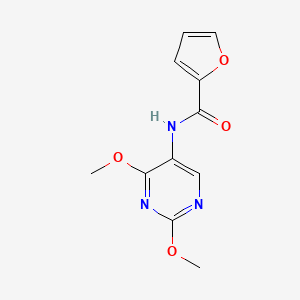

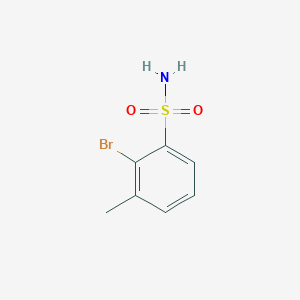

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide](/img/structure/B2918499.png)

![3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2918500.png)